molecular formula C8H10N2O5 B112352 Ac-Gly-Osu CAS No. 24715-24-0

Ac-Gly-Osu

Cat. No.: B112352
CAS No.: 24715-24-0
M. Wt: 214.18 g/mol
InChI Key: YLVAAZXLYPUDRS-UHFFFAOYSA-N
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Description

Acetylglycine N-hydroxysuccinimide ester, commonly referred to as Ac-Gly-Osu, is a chemical compound widely used in peptide synthesis. It serves as an activating agent, facilitating the formation of peptide bonds by reacting with amino groups of amino acids or peptides to form acylated products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Gly-Osu is typically synthesized through the reaction of acetylglycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-Osu primarily undergoes nucleophilic substitution reactions. It reacts with nucleophiles such as amines to form amide bonds, which is a key step in peptide synthesis. The compound can also participate in hydrolysis reactions, where it is converted back to acetylglycine and N-hydroxysuccinimide in the presence of water.

Common Reagents and Conditions

    Nucleophiles: Amines, including amino acids and peptides.

    Solvents: Dichloromethane, dimethylformamide.

    Conditions: Anhydrous conditions to prevent hydrolysis, typically at room temperature or slightly elevated temperatures.

Major Products

The major products formed from the reactions of this compound are acylated peptides or amino acids, along with N-hydroxysuccinimide as a byproduct.

Scientific Research Applications

Ac-Gly-Osu is extensively used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it acts as an activating agent to facilitate the formation of peptide bonds. This compound is also used in the preparation of various biomaterials and drug delivery systems due to its ability to form stable amide bonds.

In medicinal chemistry, this compound is employed in the synthesis of peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays, where it helps in the conjugation of peptides to various reporter molecules.

Mechanism of Action

The mechanism of action of Ac-Gly-Osu involves the activation of the carboxyl group of acetylglycine, making it more reactive towards nucleophiles. The N-hydroxysuccinimide ester group facilitates the formation of a stable intermediate, which then reacts with the nucleophile to form an amide bond. This process is crucial in peptide synthesis, where the formation of peptide bonds is a key step.

Comparison with Similar Compounds

Similar Compounds

  • Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu)
  • N-hydroxysuccinimide esters of other amino acids
  • N-hydroxysuccinimide esters of peptides

Uniqueness

This compound is unique due to its high reactivity and specificity in forming amide bonds with amino groups. Compared to other N-hydroxysuccinimide esters, this compound offers better stability and efficiency in peptide synthesis. Its ability to form stable intermediates and facilitate the formation of peptide bonds makes it a preferred choice in various synthetic applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVAAZXLYPUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454679
Record name Ac-Gly-Osu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24715-24-0
Record name Ac-Gly-Osu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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